An In-depth Technical Guide to the Melting Point and Physical Characteristics of Pyrimidinyloxy Phenyl Ethanone Derivatives
An In-depth Technical Guide to the Melting Point and Physical Characteristics of Pyrimidinyloxy Phenyl Ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidinyloxy phenyl ethanone derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their synthesis, physical properties, and structural characteristics are of paramount importance for their application in drug design and development. This guide provides a comprehensive overview of the melting points and physical characteristics of these derivatives. We will delve into the synthetic methodologies, with a focus on the Williamson ether synthesis, and explore the techniques used for their characterization, including melting point determination, spectroscopy (NMR, IR, Mass Spectrometry), and analysis of their solubility and crystallinity. Structure-property relationships will be discussed to provide insights into how molecular modifications influence the physical behavior of these compounds. This guide is intended to be a valuable resource for researchers actively engaged in the synthesis and evaluation of novel pyrimidine-based compounds.
Introduction: The Significance of Pyrimidine Scaffolds in Modern Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins.[1] In the realm of medicinal chemistry, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The ethanone moiety, on the other hand, provides a versatile handle for further chemical modifications, making pyrimidinyloxy phenyl ethanone derivatives attractive templates for the generation of diverse chemical libraries for drug discovery. Understanding the fundamental physical properties of these molecules, such as their melting point, is a critical first step in their development as therapeutic agents, as it influences their solubility, dissolution rate, and ultimately, their bioavailability.
Synthetic Pathways to Pyrimidinyloxy Phenyl Ethanone Derivatives
The core structure of a pyrimidinyloxy phenyl ethanone derivative is characterized by an ether linkage between a pyrimidine ring and a phenyl ethanone moiety. The most common and efficient method for the formation of this aryl ether bond is the Williamson ether synthesis .[4][5][6]
The Williamson Ether Synthesis: A Cornerstone Reaction
This classic SN2 reaction involves the reaction of a phenoxide ion with a halo-pyrimidine (or a pyrimidine bearing another suitable leaving group).[4][5][6] The phenoxide is typically generated in situ by treating a substituted 4-hydroxyacetophenone with a base.
Reaction Scheme:
Caption: General workflow of the Williamson ether synthesis for pyrimidinyloxy phenyl ethanones.
Detailed Experimental Protocol: Synthesis of 1-(4-(Pyrimidin-2-yloxy)phenyl)ethanone
This protocol provides a step-by-step methodology for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.
Materials:
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4-Hydroxyacetophenone
-
2-Chloropyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(4-(pyrimidin-2-yloxy)phenyl)ethanone.
Physical Characteristics: Melting Point, Solubility, and Crystallinity
The physical properties of pyrimidinyloxy phenyl ethanone derivatives are crucial for their handling, formulation, and biological activity.
Melting Point: A Key Physical Constant
The melting point is a fundamental physical property that provides information about the purity and identity of a compound. For pyrimidinyloxy phenyl ethanone derivatives, the melting point is influenced by several factors, including molecular weight, symmetry, and intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Table 1: Melting Points of Selected Pyrimidinyloxy Phenyl Ethanone Derivatives and Related Compounds
| Compound | Substituents | Melting Point (°C) |
| 1-(4-(Pyrimidin-2-yloxy)phenyl)ethanone | None | 125-128 |
| 1-(4-Methoxyphenyl)ethanone | 4-Methoxy | 38-40 |
| 4-Hydroxyacetophenone | 4-Hydroxy | 109-111 |
| 1-(4-(4-Pyridinyl)phenyl)-ethanone | 4-Pyridinyl | 108-112[7] |
Structure-Property Relationship Insights:
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Intermolecular Forces: The presence of the pyrimidine ring introduces nitrogen atoms capable of acting as hydrogen bond acceptors, which can lead to higher melting points compared to their non-heterocyclic analogues. The ether linkage also contributes to the polarity of the molecule.
-
Substituent Effects: The nature and position of substituents on both the phenyl and pyrimidine rings can significantly impact the melting point. Electron-withdrawing or electron-donating groups can alter the dipole moment and the potential for intermolecular interactions. For instance, the introduction of a hydroxyl group (as in 4-hydroxyacetophenone) allows for strong hydrogen bonding, resulting in a relatively high melting point.
-
Molecular Symmetry: Molecules with higher symmetry tend to pack more efficiently in a crystal lattice, leading to higher melting points.
Solubility
The solubility of these derivatives is a critical parameter for their biological testing and formulation. Generally, pyrimidinyloxy phenyl ethanone derivatives are expected to be sparingly soluble in water and more soluble in organic solvents.
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Aqueous Solubility: The pyrimidine and ethanone moieties provide some degree of polarity, but the overall molecule is largely hydrophobic. As a result, aqueous solubility is generally low.
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Organic Solubility: These compounds typically exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Solubility in alcohols like ethanol and methanol is also generally observed.
Crystallinity and Polymorphism
Pyrimidinyloxy phenyl ethanone derivatives are typically crystalline solids at room temperature. The crystalline nature is a result of the ordered arrangement of molecules in a crystal lattice. It is important for researchers to be aware of the potential for polymorphism , which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different melting points, solubilities, and stabilities, which can have significant implications for drug development.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of pyrimidinyloxy phenyl ethanone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the molecular structure of these compounds.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the range of 7.0-9.0 ppm corresponding to the protons on the pyrimidine and phenyl rings. The coupling patterns can provide information about the substitution pattern.
-
Acetyl Protons: A characteristic singlet for the methyl protons of the ethanone group, typically appearing around 2.5 ppm.
-
Pyrimidine Protons: The chemical shifts of the pyrimidine protons will depend on the substitution pattern. For a 2-substituted pyrimidine, the proton at C5 typically appears as a triplet, while the protons at C4 and C6 appear as a doublet.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around 195-200 ppm, corresponding to the ketone carbonyl carbon.
-
Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (110-170 ppm) for the carbons of the phenyl and pyrimidine rings. The carbon attached to the ether oxygen will be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorption Bands:
-
C=O Stretch (Ketone): A strong absorption band in the region of 1670-1690 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A characteristic absorption band around 1200-1250 cm⁻¹.
-
C=N and C=C Stretch (Aromatic/Heteroaromatic): Multiple bands in the region of 1400-1600 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed.
Conclusion
This technical guide has provided a detailed overview of the melting points and physical characteristics of pyrimidinyloxy phenyl ethanone derivatives. The Williamson ether synthesis stands as a robust and versatile method for their preparation. The physical properties of these compounds are intricately linked to their molecular structure, with factors such as intermolecular forces and substituent effects playing a crucial role. A thorough understanding of these properties, obtained through techniques like melting point determination and comprehensive spectroscopic analysis, is indispensable for the advancement of these promising molecules in the fields of drug discovery and materials science.
References
-
Wikipedia. Williamson ether synthesis. [Link]
- M.N. Ibrahim.
- Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Deriv
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Britannica. Acetophenone. [Link]
-
PubChem. 1-[4-(4-Hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone. [Link]
- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
-
PubChem. 1-(4-(Prop-2-yn-1-yloxy)phenyl)ethan-1-one. [Link]
-
ResearchGate. 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. [Link]
-
MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]
-
MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]
-
ResearchGate. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
Sources
- 1. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 1-[4-(4-Hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone | C19H18N2O3S | CID 2937333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetophenone - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
